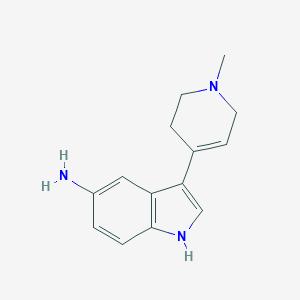![molecular formula C20H22N6O6 B126868 Furo[2,3d]pyrimidine antifolate CAS No. 156595-85-6](/img/structure/B126868.png)
Furo[2,3d]pyrimidine antifolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
These compounds contain glutamic acid or a derivative thereof resulting from the reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . Furo[2,3d]pyrimidine antifolate is an experimental compound with potential therapeutic applications, particularly in the field of cancer treatment due to its antifolate properties .
Métodos De Preparación
The synthesis of furo[2,3d]pyrimidine antifolate involves several steps. One common method includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel in acetic acid . This precursor undergoes further methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride
Análisis De Reacciones Químicas
Furo[2,3d]pyrimidine antifolate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
Furo[2,3d]pyrimidine antifolate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of heterocyclic compounds.
Biology: It serves as a tool for investigating the role of folate metabolism in cellular processes.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of furo[2,3d]pyrimidine antifolate involves the inhibition of dihydrofolate reductase, an enzyme that plays a crucial role in the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division . By inhibiting dihydrofolate reductase, this compound disrupts DNA synthesis and induces cell death, particularly in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Furo[2,3d]pyrimidine antifolate can be compared with other antifolate compounds such as methotrexate, raltitrexed, pralatrexate, and pemetrexed . These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties. This compound is unique due to its specific furo[2,3d]pyrimidine scaffold, which may confer distinct biological activities and therapeutic potential .
Similar compounds include:
Methotrexate: A widely used antifolate for cancer treatment.
Raltitrexed: An antifolate used for the treatment of colorectal cancer.
Pralatrexate: An antifolate used for the treatment of peripheral T-cell lymphoma.
Pemetrexed: An antifolate used for the treatment of non-small cell lung cancer and mesothelioma.
Propiedades
Número CAS |
156595-85-6 |
|---|---|
Fórmula molecular |
C20H22N6O6 |
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N6O6/c1-26(8-11-9-32-18-15(11)16(21)24-20(22)25-18)12-4-2-10(3-5-12)17(29)23-13(19(30)31)6-7-14(27)28/h2-5,9,13H,6-8H2,1H3,(H,23,29)(H,27,28)(H,30,31)(H4,21,22,24,25)/t13-/m0/s1 |
Clave InChI |
WXINNGCGSCFUCR-ZDUSSCGKSA-N |
SMILES |
CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES isomérico |
CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
| 156595-85-6 | |
Sinónimos |
DPMMABG N-(4-(N-((2,4-diamino-furo(2,3-d)pyrimidin-5-yl)methyl)methylamino)benzoyl)glutamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


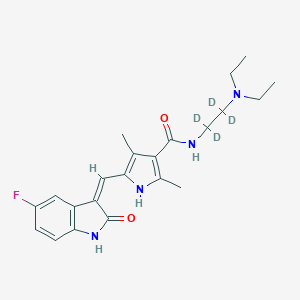


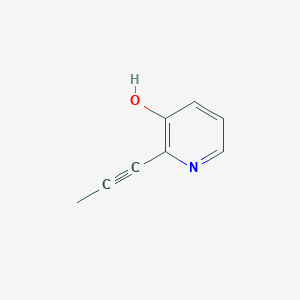
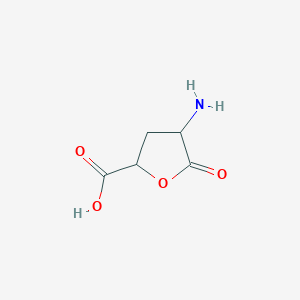

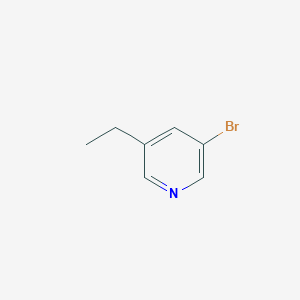

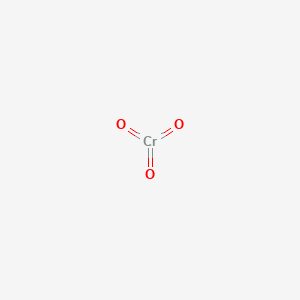


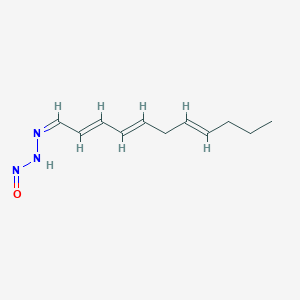
![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
